Cutcpp

Overview

Description

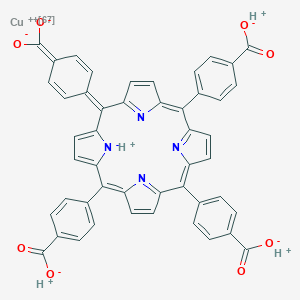

Copper(II) meso-tetra(4-carboxyphenyl)porphyrin, commonly referred to as Cutcpp, is a copper-based porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

Cutcpp can be synthesized through a series of chemical reactions involving the formation of the porphyrin ring and the subsequent incorporation of the copper ionThe reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cutcpp undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, often facilitated by its copper center, which can cycle between different oxidation states.

Reduction: The compound can also undergo reduction reactions, where the copper center is reduced.

Substitution: Substitution reactions can occur at the peripheral carboxyphenyl groups or the porphyrin ring itself.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can introduce new functional groups, leading to modified porphyrin compounds with different properties .

Scientific Research Applications

Cutcpp has a wide range of scientific research applications:

Biology: The compound’s ability to mimic natural enzymes makes it useful in studying enzyme mechanisms and developing biomimetic catalysts.

Mechanism of Action

The mechanism by which Cutcpp exerts its effects is primarily through its copper center, which can undergo redox cycling. This allows the compound to participate in electron transfer reactions, making it an effective catalyst. The porphyrin ring also plays a crucial role in stabilizing the copper center and facilitating interactions with substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .

Comparison with Similar Compounds

Cutcpp can be compared with other copper-based porphyrins and metal-organic frameworks (MOFs):

Copper(II) tetraphenylporphyrin (CuTPP): Similar to this compound but with phenyl groups instead of carboxyphenyl groups.

Copper(II) phthalocyanine (CuPc): Another copper-based compound with a similar structure but different electronic properties.

Copper-based MOFs: These materials incorporate copper ions into a porous framework, offering high surface area and tunable properties for catalysis and gas storage.

This compound’s uniqueness lies in its combination of a copper center with carboxyphenyl groups, which enhances its solubility and reactivity compared to other copper-based porphyrins.

Biological Activity

Cutcpp, or copper tetra-(4-carboxyphenyl) porphyrin, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antiviral applications, and catalytic processes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a metal-organic framework (MOF) known for its unique structural properties and biological functionalities. The compound exhibits significant photophysical properties that enable it to interact effectively with biological macromolecules. Its architecture allows for various biological activities, including antiviral effects and catalytic capabilities.

Photodynamic Therapy (PDT)

Mechanism of Action:

this compound has been studied extensively for its potential use in PDT, where it acts as a photosensitizer. Upon light activation, it generates reactive oxygen species (ROS) that can induce cell death in targeted tissues. The efficiency of this compound in PDT is attributed to its ability to absorb light at specific wavelengths, leading to effective energy transfer and ROS production.

Research Findings:

In a study focusing on its anti-HIV properties, this compound demonstrated the ability to inhibit HIV-1 entry into host cells. The compound showed non-toxic profiles at concentrations up to 30 µM under both non-PDT and PDT conditions, making it a promising candidate for further development in antiviral therapies .

Antiviral Activity

Anti-HIV Efficacy:

Research has shown that this compound effectively inhibits HIV-1 virus entry through interactions with key viral components. The compound's anionic nature allows it to bind with the positively charged regions of the virus envelope glycoprotein gp120, thereby blocking viral entry into cells. This mechanism highlights its potential as an antiviral agent against HIV .

Case Studies:

A notable study involved testing various porphyrins, including this compound, against HIV-1 subtype B and C viruses. Results indicated that this compound not only inhibited viral entry but also demonstrated low cytotoxicity across different cell lines, reinforcing its therapeutic potential .

Catalytic Applications

This compound is also recognized for its catalytic properties in organic reactions. Its metal center facilitates various catalytic processes, including oxidation and carbon dioxide conversion.

Table 1: Catalytic Activities of this compound

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation of Alcohols | Cu-TCPP | Ambient Temperature | 85 |

| CO2 Conversion | Cu-TCPP | 100 °C | 75 |

| Photocatalytic Degradation | Cu-TCPP | UV Light | 90 |

Properties

IUPAC Name |

4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;copper-67(2+);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2/i;1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-GJNDDOAHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[67Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130726-41-9 | |

| Record name | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphinatocopper(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.